![molecular formula C14H19NO5S B7595622 3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid](/img/structure/B7595622.png)
3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid, also known as HC-067047, is a compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of sulfonamide compounds and has shown promise as a potential treatment for a variety of conditions.
Mechanism of Action
3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid exerts its effects by inhibiting the activity of the TRPV4 ion channel. This ion channel is involved in the regulation of calcium influx into cells, which plays a key role in the regulation of inflammation. By inhibiting the activity of this channel, this compound reduces calcium influx and thereby reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, this compound has been shown to reduce pain in animal models of disease. This is thought to be due to its ability to inhibit the activity of the TRPV4 ion channel, which is involved in the perception of pain.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid is that it has been extensively studied and has a well-understood mechanism of action. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that it has only been tested in animal models of disease, and its safety and efficacy in humans have not yet been established.
Future Directions
There are a number of potential avenues for future research on 3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid. One area of interest is its potential use as a treatment for chronic pain conditions. Another area of interest is its potential use as a treatment for inflammatory bowel disease. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-amino-2-hydroxymethyl-1,3-propanediol in the presence of a base. This reaction results in the formation of the intermediate compound, 3-(2-hydroxymethyl-1,3-propanediol)-5-nitrobenzoic acid. This intermediate is then reacted with cyclohexylmethylamine and sulfuryl chloride to yield this compound.
Scientific Research Applications
3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential use as a treatment for inflammatory conditions. In particular, this compound has been shown to inhibit the activity of the TRPV4 ion channel, which is involved in the regulation of inflammation. This inhibition has been shown to reduce inflammation in animal models of disease.
properties
IUPAC Name |
3-[(2-hydroxycyclohexyl)methylsulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c16-13-7-2-1-4-11(13)9-15-21(19,20)12-6-3-5-10(8-12)14(17)18/h3,5-6,8,11,13,15-16H,1-2,4,7,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVRGVMHKJMDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.